L-ASPARAGINE-N-FMOC (13C4,15N2)
Description
Properties
Molecular Weight |
360.31 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Asparagine N Fmoc 13c4,15n2
Strategies for Site-Specific Isotopic Enrichment of Asparagine Residues
The synthesis of L-ASPARAGINE-N-FMOC (13C4,15N2) begins with the strategic incorporation of stable isotopes into the asparagine backbone. This requires a careful selection of precursors and synthetic pathways to ensure the precise placement of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms.
Precursor Selection and Chemical Synthesis Pathways for ¹³C₄ and ¹⁵N₂ Incorporation
The synthesis of L-asparagine with ¹³C and ¹⁵N enrichment can be achieved through both chemical and biological methods chempep.com. Chemical synthesis offers precise control over the labeling pattern and is often the preferred method for producing amino acids with specific isotopic compositions chempep.com.
A common strategy for the chemical synthesis of isotopically labeled asparagine involves starting with a simple, commercially available labeled precursor. For the synthesis of L-asparagine-¹³C₄,¹⁵N₂, a plausible route would begin with a labeled aspartic acid derivative. For instance, L-aspartic acid-¹³C₄,¹⁵N₁ could serve as a key intermediate. The additional ¹⁵N atom can be introduced in the final step of the synthesis.
The general synthetic scheme can be outlined as follows:
Protection of L-aspartic acid-¹³C₄,¹⁵N₁: The α-amino and β-carboxyl groups of the labeled aspartic acid are protected to prevent side reactions in subsequent steps.
Activation of the α-carboxyl group: The unprotected α-carboxyl group is activated to facilitate the formation of an amide bond.
Amidation with ¹⁵NH₃: The activated α-carboxyl group is reacted with ammonia (B1221849) enriched with ¹⁵N (¹⁵NH₃) to form the side-chain amide of asparagine.
Deprotection: The protecting groups are removed to yield the final L-asparagine-¹³C₄,¹⁵N₂.
Biological production methods, which utilize the metabolic machinery of microorganisms, can also be employed. These methods involve growing bacteria or algae in a medium where the sole carbon and nitrogen sources are ¹³C- and ¹⁵N-labeled, respectively nih.gov. The organisms then synthesize all their amino acids, including asparagine, with high levels of isotopic enrichment. However, this method typically results in uniformly labeled amino acids, and achieving a specific ¹³C₄,¹⁵N₂ labeling pattern may require more complex metabolic engineering or the use of specifically labeled precursors in the growth medium.
Considerations for Achieving High Isotopic Purity and Regiospecificity
Achieving high isotopic purity and regiospecificity is paramount in the synthesis of labeled compounds for research applications. Isotopic purity refers to the percentage of molecules that contain the desired number and type of isotopes, while regiospecificity refers to the precise placement of these isotopes within the molecule.
Several factors can influence the final isotopic purity and regiospecificity:
Purity of Precursors: The isotopic enrichment of the starting materials directly impacts the purity of the final product. Commercially available precursors with high isotopic enrichment (often >98%) are typically used isotope.com.
Reaction Conditions: The reaction conditions for each step of the synthesis must be carefully optimized to prevent isotopic scrambling, which is the unwanted redistribution of isotopes within the molecule or between molecules chempep.com.
Purification Methods: After synthesis, the labeled amino acid must be rigorously purified to remove any unlabeled or partially labeled species. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose ajpamc.com.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the isotopic purity and regiospecificity of the final product nih.govbham.ac.uk.
Fmoc Protection Strategies in L-Asparagine Synthesis
Once the isotopically labeled L-asparagine is synthesized, the next crucial step is the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is essential for controlling the reactivity of the α-amino group during peptide synthesis.
Nα-Fmoc Protection for α-Amino Group Control
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in dimethylformamide (DMF) nih.gov. The protection of the α-amino group of L-asparagine-¹³C₄,¹⁵N₂ is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions total-synthesis.comgoogle.com.
An experimental procedure for Fmoc protection can be described as follows: The isotopically labeled L-asparagine is dissolved in a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate). The Fmoc-donating reagent is then added, and the reaction is stirred until completion. The resulting Fmoc-protected asparagine is then purified, typically by crystallization or chromatography total-synthesis.com.
Side-Chain Protection Approaches for Asparagine Derivatives
The side-chain amide of asparagine can participate in undesirable side reactions during peptide synthesis, such as dehydration to form a nitrile or cyclization to form an aspartimide nih.govpeptide.com. To prevent these side reactions and to improve the solubility of the protected amino acid, the side-chain amide is often protected with a suitable protecting group peptide.comadvancedchemtech.com.
For Fmoc-based SPPS, the trityl (Trt) group is a commonly used protecting group for the asparagine side chain peptide.comadvancedchemtech.com. The Trt group is introduced by reacting the Fmoc-protected asparagine with trityl chloride in the presence of a base. The resulting compound, Fmoc-Asn(Trt)-OH, exhibits significantly improved solubility in common SPPS solvents like DMF and NMP compared to the unprotected analogue nbinno.com.
The Trt group is stable to the basic conditions used for Fmoc deprotection but can be cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support nbinno.com. It is important to note that the deprotection of an N-terminal trityl-protected asparagine can be slow, and extended reaction times may be necessary for complete removal nih.gov.
| Protecting Group | Advantages | Disadvantages | Cleavage Conditions |
| None | No additional synthesis steps required. | Poor solubility in SPPS solvents; risk of side reactions (nitrile and aspartimide formation). | N/A |
| Trityl (Trt) | Improves solubility; prevents side reactions. | Can be bulky; slow deprotection at the N-terminus. | Trifluoroacetic acid (TFA) |
| 4-Methyltrityl (Mtt) | Faster cleavage than Trt. | More acid-labile than Trt. | Dilute TFA |
| 2,4,6-Trimethoxybenzyl (Tmob) | Good solubility and suppression of side reactions. | Can lead to alkylation of tryptophan residues during cleavage. | TFA with scavengers |
Methodological Advancements in Isotope-Labeled Amino Acid Production
The field of isotope-labeled amino acid production is continually evolving, with advancements aimed at improving efficiency, reducing costs, and expanding the range of available labeled compounds.
Recent developments include:
Improved Synthetic Routes: Researchers are constantly developing more efficient and stereoselective chemical synthesis pathways for labeled amino acids chempep.com.
Enzymatic Synthesis: The use of enzymes to catalyze specific steps in the synthesis of labeled amino acids is gaining traction. Enzymatic methods can offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
Cell-Free Protein Synthesis: Cell-free systems provide a powerful platform for producing proteins with specific isotopic labeling patterns. In these systems, a cell extract is supplemented with the necessary components for protein synthesis, including isotopically labeled amino acids oup.comutoronto.ca.
Advanced Purification Techniques: The development of more sophisticated purification techniques, such as advanced chromatographic methods, has enabled the production of isotopically labeled amino acids with very high purity ajpamc.com.
These advancements are making isotopically labeled compounds like L-ASPARAGINE-N-FMOC (13C4,15N2) more accessible to the scientific community, thereby facilitating a deeper understanding of complex biological processes.
Advanced Analytical and Spectroscopic Characterization of L Asparagine N Fmoc 13c4,15n2
Validation of Isotopic Enrichment and Positional Integrity
Confirming that the stable isotopes are present in the correct amounts and at the specified atomic positions is the primary step in validating a labeled compound. This is achieved through high-precision mass spectrometry techniques.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for analyzing the isotopic composition of a molecule. It can distinguish between subtle mass differences, such as those between a 13C isotope and a 12C atom plus a neutron, allowing for the unambiguous confirmation of labeling. nist.gov For L-ASPARAGINE-N-FMOC (13C4,15N2), HRMS is used to analyze the full isotopic distribution of the molecular ion.
The analysis involves comparing the experimentally observed mass spectrum with the theoretically calculated spectrum. The monoisotopic mass of the unlabeled L-ASPARAGINE-N-FMOC is 354.12 g/mol . With the incorporation of four 13C atoms and two 15N atoms, the mass increases by approximately 6 atomic mass units (AMU). The high resolution of the instrument allows for the separation of the isotopic peaks, and the distribution pattern confirms the extent of labeling. For instance, a product with 99% enrichment for each position would show a dominant peak corresponding to the fully labeled species. ckisotopes.com The presence of smaller peaks corresponding to molecules with fewer than the full complement of labels (e.g., 13C3,15N2) can also be quantified to assess the isotopic purity. acs.org
Table 1: Theoretical vs. Expected HRMS Data for L-ASPARAGINE-N-FMOC Isotopic Variants This table presents hypothetical data based on typical specifications for isotopically labeled compounds.
| Species | Theoretical Monoisotopic Mass ( g/mol ) | Expected Relative Abundance for a 99% Enriched Sample |
|---|---|---|
| Unlabeled (12C19H1814N2O5) | 354.1216 | < 0.01% |
| Fully Labeled (12C15 13C4 H18 14N0 15N2 O5) | 360.1350 | > 94% |
Note: The expected relative abundance is calculated based on the statistical probability of incorporation at each labeled position (0.99^6 for fully labeled). ckisotopes.com
Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Determination
While HRMS provides an excellent overview of the isotopic pattern, Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph and combustion interface (GC-C-IRMS), delivers the highest precision for determining the absolute isotopic abundance. nih.govresearchgate.net In this technique, the sample is first separated by GC, then combusted to convert the analyte into simple gases (CO2 and N2). The isotope ratios (13C/12C and 15N/14N) of these gases are then measured with very high precision by the IRMS. ucdavis.edu
This method is crucial for validating the specified enrichment levels (e.g., 99 atom % 13C, 99 atom % 15N). eurisotop.com The results are typically expressed in delta notation (δ) relative to international standards, but can be converted to atom percent or atom percent excess. ucdavis.edu The precision of GC-C-IRMS can be as high as 0.04‰ for δ13C and 0.28‰ for δ15N, making it the gold standard for isotopic abundance measurements. nih.govresearchgate.net
Table 2: Representative Isotope Ratio Data from GC-C-IRMS This table illustrates typical results expected from an IRMS analysis of a highly enriched sample.
| Isotope | Measurement | Result |
|---|---|---|
| Carbon-13 | Atom Percent 13C | > 99.0% |
| Nitrogen-15 | Atom Percent 15N | > 99.0% |
| Carbon-13 | Mean Measurement Precision (σ) | < 1.0 ‰ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for confirming the exact position of the isotopic labels within the molecule's carbon and nitrogen skeleton.
13C and 15N NMR for Confirmation of Labeling Patterns
Direct detection of 13C and 15N via NMR spectroscopy provides definitive evidence of the location of the isotopic labels. In a 13C NMR spectrum of L-ASPARAGINE-N-FMOC (13C4,15N2), the signals corresponding to the four carbon atoms of the asparagine backbone (α-carbon, β-carbon, carboxyl carbon, and amide carbonyl carbon) would be exceptionally intense compared to the signals from the natural-abundance 13C atoms in the FMOC protecting group. chemicalbook.com Similarly, a 15N NMR spectrum would show two strong signals corresponding to the α-amino and side-chain amide nitrogens. nih.gov
The chemical shifts of these labeled nuclei are also sensitive to their local chemical environment, confirming their position within the molecular structure. Two-dimensional heteronuclear correlation experiments, such as the 1H-13C HSQC or 1H-15N HSQC, can further be used to correlate the labeled heavy atoms with their attached protons, providing unequivocal confirmation of the labeling scheme. nih.gov
Table 3: Expected NMR Chemical Shifts for Labeled Positions Chemical shifts are estimates and can vary based on solvent and other experimental conditions. Data is compiled from general knowledge of amino acid and FMOC-group spectra. chemicalbook.com
| Labeled Atom | Expected Chemical Shift (ppm) |
|---|---|
| Asparagine 13Cα | ~52 |
| Asparagine 13Cβ | ~36 |
| Asparagine 13C (Carboxyl) | ~173 |
| Asparagine 13C (Amide Carbonyl) | ~175 |
| Asparagine 15Nα | ~30-40 (relative to NH3) |
Quantitative NMR for Isotopic Purity Assessment
Quantitative NMR (qNMR) can be employed as an orthogonal method to mass spectrometry for assessing isotopic purity. By acquiring a 13C NMR spectrum under quantitative conditions (e.g., with a long relaxation delay and inverse-gated proton decoupling), the integrals of the signals from the enriched carbons can be compared to those from the natural-abundance carbons of the FMOC group, which serves as an internal reference.
The ratio of the integrated signal intensity of the labeled carbons to the known number of carbons in the FMOC moiety allows for a calculation of the isotopic enrichment. This method provides a robust and independent verification of the isotopic purity without the need for an identical, unlabeled standard.
Chromatographic Techniques for Compound Purity and Identity Verification
Beyond isotopic verification, it is essential to confirm the chemical purity of the compound, ensuring that it is free from starting materials, side-products, or other contaminants. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose. nih.gov
The compound is typically analyzed on a C18 column using a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov Detection is commonly performed using a UV detector, as the fluorenyl group of the FMOC moiety is a strong chromophore with a maximum absorbance around 263 nm. oup.com The identity of the peak can be confirmed by comparing its retention time to that of a known standard. The chemical purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. For high-quality standards, the chemical purity is expected to be greater than 98%. isotope.com
Table 4: Typical RP-HPLC Purity Analysis Data This table shows representative data from an HPLC analysis.
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.045% TFA |
| Mobile Phase B | Acetonitrile + 0.036% TFA |
| Gradient | 50% to 100% B over 8 minutes |
| Detection Wavelength | 263 nm |
| Retention Time | ~ 5.2 min (variable) |
Applications of L Asparagine N Fmoc 13c4,15n2 in Advanced Biomolecular Research
Methodological Development in Peptide and Protein Synthesis Research
The precise incorporation of labeled amino acids is fundamental to many advanced analytical techniques. L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) plays a crucial role in the development and refinement of peptide synthesis methodologies, particularly for those containing asparagine (Asn) residues.
Solid-Phase Peptide Synthesis (SPPS) for Asn-Containing Sequences
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, and the use of isotopically labeled amino acids like L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) is integral to the synthesis of "heavy" peptides. isotope.combiosyn.com These heavy peptides, which are chemically identical to their "light" counterparts but differ in mass, are critical for quantitative proteomics and as internal standards in mass spectrometry-based assays. biosyn.comcpcscientific.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a key feature of this compound, enabling its direct use in the well-established Fmoc-based SPPS protocols. biosyn.comproteogenix.science
The synthesis of peptides containing asparagine can be challenging due to potential side reactions, such as the dehydration of the side chain amide to form a β-cyanoalanine derivative during the activation step. capes.gov.br The use of side-chain protected asparagine derivatives, such as those involving a trityl (Trt) group on the side-chain nitrogen, in conjunction with efficient coupling reagents, helps to mitigate these side reactions and ensure the integrity of the synthesized peptide. capes.gov.brisotope.com The high isotopic purity of L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂), often exceeding 98-99%, is crucial because labeled and unlabeled peptides cannot be separated by standard purification techniques like HPLC. innovagen.com
Synthesis of Modified Peptides Incorporating L-Asparagine-N-FMOC (¹³C₄,¹⁵N₂)
The versatility of SPPS allows for the creation of a wide array of modified peptides, and L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) facilitates the synthesis of such peptides with isotopic labels at specific asparagine positions. proteogenix.science These modifications can include post-translational modifications (PTMs), the attachment of fluorescent tags, or other chemical moieties to probe biological function. nih.gov The ability to introduce a heavy, labeled asparagine residue allows researchers to track the fate of the peptide in complex biological systems and to study the impact of modifications on peptide structure and interactions.
The synthesis of these modified peptides relies on the robust and well-understood chemistry of Fmoc-SPPS, where the labeled asparagine derivative can be incorporated at any desired position in the peptide chain. proteogenix.science This precise control over the placement of the isotopic label is essential for a multitude of advanced research applications.
Production of Site-Specifically Labeled Peptides for Structural and Functional Studies
Site-specific isotopic labeling is a powerful strategy for simplifying complex NMR spectra of proteins and for focusing on specific regions of interest. nih.gov By incorporating L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) at a single or a few specific sites within a protein sequence, researchers can obtain detailed structural and dynamic information about those particular asparagine residues and their local environment. nih.govnih.gov
This approach is particularly valuable for studying large proteins or protein complexes where uniform labeling would result in prohibitively complex and overcrowded NMR spectra. nih.gov The site-specifically introduced ¹³C and ¹⁵N nuclei act as sensitive probes, allowing for the characterization of protein folding, ligand binding, and allosteric regulation at the level of individual amino acid residues. nih.gov
| Application Area | **Key Benefit of L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) ** | Relevant Techniques |
| Quantitative Proteomics | Serves as an internal standard for accurate protein quantification. biosyn.comcpcscientific.com | Mass Spectrometry (MS) |
| Peptide Synthesis Optimization | Enables tracking and minimization of side reactions involving asparagine. capes.gov.br | HPLC, Mass Spectrometry |
| Structural Biology | Simplifies complex spectra and allows for focused structural analysis. nih.gov | Nuclear Magnetic Resonance (NMR) |
| Functional Studies | Facilitates the study of post-translational modifications and protein interactions. nih.gov | NMR, MS |
Structural Biology and Biophysical Investigations Utilizing Isotopic Labeling
The incorporation of stable isotopes into biomolecules is a cornerstone of modern structural biology and biophysics. L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) provides the necessary labeled building block to unlock detailed insights into the structure and dynamics of asparagine-containing proteins and peptides.
NMR-Based Structural Elucidation of Asparagine-Containing Biomolecules
The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to the local electronic environment, providing valuable information about secondary structure, hydrogen bonding, and solvent exposure of the asparagine residues. researchgate.net This information is critical for understanding the role of asparagine in maintaining the structural integrity and function of the biomolecule.
Probing Protein and Peptide Dynamics via ¹³C and ¹⁵N Relaxation Measurements
Proteins are not static entities; they exhibit a wide range of motions that are essential for their biological function. nih.gov NMR relaxation measurements provide a powerful means to characterize these motions on a variety of timescales. acs.org By measuring the relaxation rates (R1 and R2) and the heteronuclear Overhauser effect (NOE) of the ¹³C and ¹⁵N nuclei within the labeled asparagine residues, researchers can gain insights into the flexibility and conformational dynamics of the protein backbone and side chains. medchemexpress.com
These relaxation parameters are sensitive to motions occurring on the picosecond to millisecond timescale and can be used to determine order parameters, which quantify the degree of spatial restriction of bond vectors, and correlation times, which describe the timescale of molecular tumbling and internal motions. nih.gov Such studies have revealed the dynamic nature of asparagine side chains, which can be important for processes like ligand binding and enzyme catalysis. acs.org
| Isotopically Labeled Compound | Molecular Weight ( g/mol ) | Isotopic Purity | Applications |
| L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) | ~360.35 | >98% | SPPS, NMR, Mass Spectrometry |
| L-Asparagine-N-Fmoc, N-β-trityl (¹³C₄, 99%; ¹⁵N₂, 99%) | 602.63 isotope.com | 99% ¹³C, 99% ¹⁵N isotope.com | Biomolecular NMR, Proteomics isotope.comisotope.com |
| L-Asparagine-¹³C₄,¹⁵N₂ | 138.08 sigmaaldrich.com | ≥99% ¹³C, ≥98% ¹⁵N sigmaaldrich.com | Research, Biomarker Studies medchemexpress.com |
| L-Asparagine-¹⁵N₂ | 134.10 sigmaaldrich.com | 98% ¹⁵N sigmaaldrich.com | Research |
Investigation of Molecular Interactions and Ligand Binding Events
The use of stable isotope-labeled amino acids, such as L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂), is a cornerstone in the detailed analysis of molecular interactions and ligand binding events. chempep.com These non-radioactive labeled compounds allow for the precise tracking of molecules in biological systems, providing insights into protein structure, dynamics, and interactions without the hazards associated with radioactive isotopes. chempep.com
One key technique that leverages isotopically labeled amino acids is Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating amino acids with ¹³C and ¹⁵N isotopes into a protein, researchers can significantly enhance the resolution and sensitivity of NMR experiments. isotope.com This enables the detailed structural and dynamic study of large proteins and their complexes. isotope.com When a ligand binds to a protein containing labeled asparagine, changes in the chemical environment of the labeled nuclei can be detected by NMR, providing specific information about the binding site and the conformational changes that occur upon binding.
Mass spectrometry (MS)-based methods also benefit from the use of stable isotope labeling to study protein-ligand interactions. nih.gov For instance, in a technique known as Stability of Proteins from Rates of Oxidation (SPROX), the stability of a protein in the presence and absence of a ligand is assessed by monitoring the rate of methionine oxidation. nih.gov By using differentially labeled oxidizing agents (e.g., H₂¹⁶O₂ and H₂¹⁸O₂), researchers can quantify changes in protein stability upon ligand binding in complex mixtures. nih.govnih.gov Similarly, covalent labeling strategies coupled with MS can identify solvent-accessible amino acid residues, and changes in their accessibility upon ligand binding can pinpoint interaction interfaces. nih.gov The defined mass shift introduced by the ¹³C₄,¹⁵N₂-labeled asparagine allows for the unambiguous identification of peptides containing this residue in MS analyses, facilitating the mapping of binding interfaces.
The Fmoc (9-fluorenylmethyloxycarbonyl) and Trt (trityl) protecting groups on the labeled asparagine are crucial for its application in solid-phase peptide synthesis. isotope.comadvancedchemtech.comiris-biotech.de These protecting groups allow for the site-specific incorporation of the labeled asparagine into a synthetic peptide or protein. The synthesized labeled protein can then be used in a variety of binding assays to probe its interactions with other molecules. The trityl group on the side-chain amide of asparagine is particularly important as it prevents undesirable side reactions during peptide synthesis, leading to purer final products. advancedchemtech.com
Metabolic Research and Flux Analysis Using Isotopic Tracers
Stable isotope tracers like L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) are instrumental in metabolic research, providing a dynamic view of the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. nih.govnih.gov By introducing molecules with a known isotopic composition into a biological system, scientists can track the transformation of these molecules and quantify the rates of various metabolic reactions. springernature.com
The dual labeling of asparagine with both ¹³C and ¹⁵N in L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) is particularly powerful for simultaneously tracing the fate of both the carbon skeleton and the nitrogen atoms of this amino acid. nih.gov This is crucial for understanding the interconnectedness of carbon and nitrogen metabolism. nih.gov
In cellular metabolism, asparagine can be synthesized from aspartate and glutamine, or it can be taken up from the extracellular environment. Once inside the cell, it can be used for protein synthesis or be catabolized back to aspartate and ammonia (B1221849) by the enzyme asparaginase. Aspartate can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.
By supplying cells with ¹³C₄,¹⁵N₂-labeled asparagine, researchers can use mass spectrometry to track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. For example, the appearance of ¹³C-labeled intermediates in the TCA cycle would indicate the catabolism of asparagine and the entry of its carbon skeleton into central carbon metabolism. nih.gov Similarly, the transfer of the ¹⁵N label to other amino acids would reveal the pathways of nitrogen distribution from asparagine. nih.govnih.gov
Studies have shown that in certain cell types, like Chinese hamster ovary (CHO) cells, asparagine can be a critical nutrient for supporting the TCA cycle, especially under conditions of low glutamine availability. nih.gov Isotope tracing experiments have demonstrated that the preference for glutamine versus asparagine as a fuel for the TCA cycle can depend on the growth phase and nutrient conditions. nih.gov In other organisms, such as aphids, stable isotope tracing has revealed that dietary asparagine is largely catabolized and its nitrogen is re-incorporated into other amino acids, highlighting a complex de novo synthesis and turnover process. nih.gov
The ability to trace both carbon and nitrogen flux simultaneously provides a more complete picture of metabolic reprogramming in various conditions, such as cancer. nih.govashpublications.org For instance, understanding how cancer cells utilize asparagine can inform therapeutic strategies, as some cancers are sensitive to L-asparaginase, an enzyme that depletes asparagine. ashpublications.org
Quantitative metabolomics aims to measure the concentrations of hundreds to thousands of metabolites in a biological sample. The use of stable isotope-labeled compounds, such as ¹³C and ¹⁵N labeled asparagine, is a cornerstone of accurate and robust quantification in metabolomics. nih.govmedchemexpress.com These labeled molecules serve as ideal internal standards. chempep.com
When analyzing a biological sample, a known amount of the isotopically labeled metabolite (e.g., ¹³C₄,¹⁵N₂-asparagine) is added at an early stage of sample preparation. This labeled standard is chemically identical to the naturally occurring (unlabeled) metabolite in the sample but has a different mass due to the presence of the heavy isotopes. chempep.com During analysis by mass spectrometry, the labeled and unlabeled forms of the metabolite can be distinguished by their mass-to-charge ratio.
The key advantage of this approach, known as isotope dilution mass spectrometry, is that any loss of the metabolite during sample processing (e.g., extraction, derivatization, or instrument analysis) will affect both the labeled and unlabeled forms equally. Therefore, the ratio of the signal intensity of the unlabeled metabolite to the labeled internal standard remains constant. This allows for highly accurate quantification of the absolute concentration of the metabolite in the original sample, correcting for experimental variability.
The use of uniformly labeled cell extracts, where cells are grown in media containing fully ¹³C-labeled substrates, can also serve as a source of internal standards for a wide range of metabolites. acs.org However, for specific metabolites like asparagine, having a precisely defined labeled standard like ¹³C₄,¹⁵N₂-asparagine provides the highest level of accuracy for quantification.
This quantitative approach is critical for understanding the metabolic phenotype of cells in different states, for example, in disease or in response to a drug. By accurately measuring the pool sizes of metabolites like asparagine, researchers can gain insights into the activity of metabolic pathways and identify potential biomarkers or therapeutic targets. acs.org
Protein levels in a cell are determined by the balance between protein synthesis and degradation, a dynamic process known as protein turnover. nih.gov Studying the kinetics of protein turnover is crucial for understanding cellular regulation, and stable isotope labeling is a key technology in this field. nih.govnih.gov
By introducing an isotopically labeled amino acid, such as ¹³C and ¹⁵N labeled asparagine, into a cell culture or an organism, researchers can track its incorporation into newly synthesized proteins over time. nih.gov This allows for the measurement of the fractional synthesis rate (FSR) of individual proteins. The rate at which the labeled amino acid appears in a protein is a direct measure of its synthesis rate. nih.gov
Conversely, the rate of protein degradation can be determined by monitoring the disappearance of a previously incorporated label. In a "pulse-chase" experiment, cells are first "pulsed" with a medium containing the labeled amino acid, leading to the synthesis of labeled proteins. Then, the cells are transferred to a "chase" medium containing the unlabeled version of the amino acid. The rate at which the labeled protein population declines over time reflects its degradation rate. nih.gov
The dual labeling with ¹³C and ¹⁵N provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the differentiation between "old" (unlabeled) and "new" (labeled) protein populations. nih.gov The ratio of the labeled to unlabeled peptide fragments from a specific protein can be used to calculate its turnover rate. nih.gov
These studies have revealed that protein lifetimes can vary dramatically, from minutes to years, and are influenced by factors such as the protein's structure, post-translational modifications, and the cellular context. nih.gov For example, the same protein can have different degradation rates in different tissues. nih.gov Understanding the kinetics of protein degradation is essential for comprehending processes like cell signaling, stress response, and the pathogenesis of diseases associated with protein aggregation. The Edman degradation is a method used for sequencing amino acids in a peptide. youtube.com In this process, the N-terminal amino acid is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues. youtube.com
Integration with Quantitative Proteomics Methodologies
The field of proteomics, the large-scale study of proteins, has been revolutionized by quantitative methods that allow for the comparison of protein abundance between different biological samples. Stable isotope labeling is central to many of these techniques, and L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) can be integrated into these workflows.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. ukisotope.comwikipedia.orgnih.gov The fundamental principle of SILAC is to metabolically label the entire proteome of cells with stable isotope-containing amino acids. ukisotope.com
In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic composition of one or more essential amino acids. ukisotope.com For example, one population (the "light" sample) is grown in standard medium containing the natural, unlabeled form of an amino acid (e.g., ¹²C, ¹⁴N-asparagine), while the other population (the "heavy" sample) is grown in a medium where this amino acid is replaced by its heavy isotope-labeled counterpart (e.g., ¹³C₄,¹⁵N₂-asparagine). ukisotope.com
After several cell divisions, the heavy amino acid becomes fully incorporated into all newly synthesized proteins in the "heavy" cell population. ukisotope.com The two cell populations can then be subjected to different experimental conditions (e.g., treatment with a drug vs. control). Subsequently, the cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. researchgate.net
This combined protein mixture is then digested into peptides, and the resulting peptide mixture is analyzed by mass spectrometry. For each peptide containing the labeled amino acid, the mass spectrometer will detect two peaks: a "light" peak corresponding to the peptide from the control cells and a "heavy" peak from the treated cells, separated by a specific mass difference determined by the isotopic label. wikipedia.org The ratio of the intensities of these two peaks directly reflects the relative abundance of the protein in the two samples. wikipedia.org
The use of ¹³C and ¹⁵N-labeled asparagine in SILAC is advantageous because asparagine is a common amino acid in proteins. The Fmoc-protected form, L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂), is primarily used for synthesizing labeled peptide standards for targeted proteomics, rather than for direct metabolic labeling in SILAC, as the Fmoc group is not cell-permeable. However, the unlabeled counterpart, ¹³C₄,¹⁵N₂-L-asparagine (without the Fmoc group), would be the form used for metabolic labeling in SILAC experiments.
A variation of the SILAC method, known as "spike-in" SILAC, involves adding a known amount of a fully labeled proteome (a "super-SILAC" mix) to an unlabeled experimental sample. nih.gov This allows for the absolute quantification of proteins in samples that are not amenable to direct metabolic labeling, such as tissues or clinical samples. nih.gov
Role in Stable Isotope Labeling Kinetics (SILK) for Protein Dynamics
Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to study the dynamics of protein turnover—synthesis, and degradation—in living systems. anr.frresearchgate.net The methodology involves the introduction of a non-radioactive, stable isotope-labeled amino acid into a biological system, allowing for the tracking of its incorporation into newly synthesized proteins over time. anr.fr While ¹³C-leucine is a commonly used tracer in SILK studies, the principle can be extended to other labeled amino acids, including isotopically enriched asparagine. anr.frresearchgate.net
The use of L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) in SILK studies offers a nuanced approach to dissecting protein dynamics. The dual labeling with four ¹³C and two ¹⁵N atoms provides a significant mass shift that is readily detectable by mass spectrometry, facilitating the clear distinction between pre-existing ("light") and newly synthesized ("heavy") protein populations. This is crucial for accurately modeling the kinetics of protein turnover.
Key Research Findings:
While direct research articles detailing the extensive use of L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) in SILK are not abundant, the principles of SILK and the availability of this compound from various suppliers for proteomics applications suggest its utility in this context. medchemexpress.comisotope.com The trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups are standard for solid-phase peptide synthesis, indicating that peptides containing the labeled asparagine can be synthesized and used as internal standards for absolute quantification in turnover studies. rapp-polymere.comsigmaaldrich.comadvancedchemtech.comnih.gov
The kinetic data obtained from such studies can be fitted to mathematical models to determine the rates of protein synthesis and clearance. This information is invaluable for understanding the pathophysiology of various diseases where protein homeostasis is dysregulated.
Chemical Labeling Strategies Employing Stable Isotopes for Proteomic Quantification
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Stable isotope labeling has become a cornerstone of quantitative mass spectrometry-based proteomics. L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) serves as a critical reagent in several chemical labeling strategies for precise proteomic quantification.
One primary application is in the synthesis of isotopically labeled internal standards. For targeted proteomics, a synthetic version of a target peptide, incorporating L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂), can be created. This "heavy" peptide, with a known concentration, is spiked into a biological sample. By comparing the mass spectrometry signal intensities of the endogenous "light" peptide and the spiked "heavy" standard, the absolute quantity of the target protein in the original sample can be accurately determined. The Fmoc protecting group is essential for the solid-phase synthesis of these custom peptide standards. rapp-polymere.comsigmaaldrich.comadvancedchemtech.comnih.gov
Interactive Data Table: Properties of L-ASPARAGINE-N-FMOC (13C4,15N2)
| Property | Value |
| Synonyms | Fmoc-Asn(Trt)-OH (13C4, 15N2), Nα-Fmoc-Nγ-trityl-L-asparagine (13C4, 15N2) |
| Molecular Formula | C₃₄¹³C₄H₃₂¹⁵N₂O₅ |
| Molecular Weight | ~602.63 g/mol |
| Isotopic Enrichment | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Primary Applications | Peptide Synthesis, Biomolecular NMR, Proteomics |
This table summarizes the key chemical properties and primary research applications of the compound, highlighting its suitability for advanced biomolecular studies.
Methodological Challenges and Future Research Directions
Overcoming Complexities in the Synthesis of Highly Enriched and Protected Amino Acids
The synthesis of isotopically labeled amino acids with high enrichment levels and specific protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group on L-asparagine, presents significant synthetic challenges. The introduction of multiple stable isotopes like ¹³C and ¹⁵N into a single molecule requires specialized starting materials and multi-step synthetic pathways.
One of the primary hurdles is the statistical nature of peptide synthesis. When combining amino acids, multiple dipeptide products can form, necessitating the use of protecting groups to ensure selectivity. libretexts.org The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group of amino acids. beilstein-journals.org However, the bulky and hydrophobic nature of protecting groups like Fmoc can limit the solubility of the amino acid derivatives in aqueous media, which can hinder the efficiency of peptide bond formation and reduce reaction yields. nih.gov
Furthermore, the synthesis of "difficult sequences," particularly those containing a high number of hydrophobic amino acids, can lead to aggregation and low solubility in both aqueous and organic solvents. nih.gov While methods like microwave-assisted synthesis can improve yields, they may not be sufficient for particularly challenging sequences. nih.gov Researchers have explored various strategies to overcome these issues, including the use of water-soluble protecting groups or the preparation of Fmoc-protected amino acids as nanoparticles to enhance their dispersibility in aqueous solutions. nih.gov The development of novel backbone amide protecting groups and optimized coupling reagents is an ongoing area of research aimed at improving the synthesis of complex peptides. nih.govacs.org The synthesis of ¹³C-methyl-labeled amino acids has also been a focus, with versatile and high-yielding routes being developed to facilitate their incorporation into proteins. rsc.org
| Challenge | Potential Solution | References |
| Statistical formation of multiple peptide products | Use of protecting groups (e.g., Fmoc, Boc) for selective synthesis. | libretexts.org |
| Low solubility of protected amino acids | Development of water-soluble protecting groups; use of nanoparticle suspensions of protected amino acids. | nih.gov |
| Aggregation of hydrophobic peptide sequences | Microwave-assisted synthesis; development of novel backbone protecting groups and optimized coupling reagents. | nih.gov |
| Cost and complexity of isotopic labeling | Development of efficient, high-yielding synthetic routes for labeled precursors and amino acids. | rsc.org |
Addressing Isotopic Scrambling and Back-Exchange in Biological Systems
A significant challenge in the use of isotopically labeled compounds in biological systems is the phenomenon of isotopic scrambling. nih.gov This occurs when the host organism's metabolic pathways interconvert amino acids, leading to the transfer of the isotopic label to unintended molecules. nih.gov For instance, when supplying a labeled amino acid, cellular enzymes can metabolize it into other compounds, thereby diluting the isotopic enrichment of the target molecule and introducing the label into other molecules. Asparagine, along with aspartic acid, glutamic acid, and glutamine, is particularly susceptible to severe isotope scrambling and dilution in conventional cell-free protein synthesis systems. nih.gov
Metabolic scrambling can significantly complicate the interpretation of data from proteomics and metabolomics studies, as it can lead to inaccurate quantification and misidentification of labeled species. nih.gov Researchers have developed various strategies to mitigate this issue. In cell-free protein synthesis systems, the addition of chemical inhibitors that block specific metabolic pathways has been shown to be effective in achieving precise and complete ¹⁵N and ²H labeling. nih.gov
Another related issue is back-exchange, where isotopes can be exchanged with their unlabeled counterparts from the surrounding environment. For example, in proteins labeled with deuterium (B1214612) (²H), the amide protons can back-exchange to ¹H when the protein is purified in normal aqueous solutions. protein-nmr.org.uk While this can be exploited in certain NMR experiments, it can also lead to a loss of the isotopic label. Achieving high levels of isotopic incorporation in vivo is often more challenging than in cell culture due to the presence of endogenous, unlabeled metabolites. f1000research.com
Enhancing Sensitivity and Resolution in NMR and Mass Spectrometry for Labeled Asparagine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for studying isotopically labeled molecules. fiveable.me The incorporation of ¹³C and ¹⁵N, as in L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂), is crucial for enhancing the sensitivity and resolution of these methods. In NMR, the use of triple-resonance experiments on proteins labeled with both ¹³C and ¹⁵N allows for the detection of signals from nearly all backbone and side-chain sites, facilitating detailed structural and dynamic studies. nih.govpatentdigest.org
However, for larger proteins, the spectral quality can deteriorate due to slower molecular tumbling, leading to broad peaks. protein-nmr.org.uk To address this, deuteration (²H labeling) is often used in conjunction with ¹³C and ¹⁵N labeling to improve the relaxation properties of the molecule and enhance spectral quality. protein-nmr.org.uknih.gov Advanced NMR techniques such as Very Fast Magic Angle Spinning (VFMAS) and Paramagnetic Assisted Condensed Data Collection (PACC) have been developed to further boost sensitivity and resolution. nih.gov Fractional ¹³C-labeling schemes have also been explored as a cost-effective alternative to uniform labeling for smaller proteins, providing sufficient structural information with improved instrument sensitivity. mdpi.com
In mass spectrometry, stable isotope labeling is fundamental to quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). psu.edunih.govresearchgate.net MS can also be used to precisely measure the degree of isotopic enrichment and to identify any metabolic scrambling that may have occurred. nih.gov High-resolution mass spectrometry can even resolve the isotopic fine structure, allowing for the unequivocal assignment of ¹⁵N and ¹³C enrichment levels. nih.gov Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is another powerful method for analyzing the C and N isotopic composition of free amino acids. nih.gov
| Technique | Enhancement | Application for Labeled Asparagine Derivatives | References |
| NMR | |||
| Triple-Resonance Experiments | Increased resolution and assignment capabilities. | Detailed structural analysis of proteins containing labeled asparagine. | nih.govpatentdigest.org |
| Deuteration | Improved relaxation properties for larger molecules. | Studying the structure and dynamics of large proteins with labeled asparagine. | protein-nmr.org.uknih.gov |
| Very Fast Magic Angle Spinning (VFMAS) | Enhanced sensitivity and resolution in solid-state NMR. | High-resolution structural studies of biomolecular complexes with labeled asparagine. | nih.gov |
| Mass Spectrometry | |||
| Quantitative Proteomics (e.g., SILAC) | Accurate relative and absolute quantification of proteins. | Measuring changes in protein expression in response to various stimuli. | psu.edunih.govresearchgate.net |
| High-Resolution MS | Precise determination of isotopic enrichment and scrambling. | Quality control of labeled compounds and accurate interpretation of labeling studies. | nih.gov |
| GC/C/IRMS | Analysis of C and N isotopic composition. | Tracing the metabolic fate of asparagine in complex biological systems. | nih.gov |
Emerging Applications in Systems Biology and Multi-Omics Research
The integration of stable isotope labeling into metabolomics and proteomics has been a driving force in the advancement of systems biology. nih.gov This holistic approach aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govmdpi.com Labeled compounds like L-ASPARAGINE-N-FMOC (¹³C₄,¹⁵N₂) are powerful tools in this endeavor, enabling researchers to trace the flow of atoms through metabolic networks and to quantify changes in protein and metabolite levels. fiveable.mesilantes.com
In metabolomics, stable isotope labeling allows for metabolic flux analysis, which quantifies the rates of metabolic pathways and helps to identify metabolic bottlenecks. nih.govcreative-proteomics.com This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations. In proteomics, methods like SILAC use labeled amino acids to accurately quantify changes in protein expression across different experimental conditions. nih.govckgas.com
The use of multi-omics approaches is becoming increasingly common in life sciences, providing a more comprehensive molecular picture of biological systems. nih.gov Integrating data from different omics platforms remains a significant challenge, but metabolomics, with its ability to represent the downstream output of genomic and proteomic processes, can play a key role in this integration. nih.govnih.gov The insights gained from these integrated approaches are crucial for understanding disease mechanisms, identifying biomarkers, and developing personalized medicine. bioscipublisher.com
Prospects for Novel Research Methodologies Employing Isotope-Labeled Asparagine Derivatives
Future research utilizing isotope-labeled asparagine derivatives is poised to benefit from ongoing advancements in synthetic chemistry, analytical instrumentation, and computational biology. The development of more efficient and cost-effective methods for synthesizing highly enriched and specifically labeled amino acids will make these powerful research tools more accessible. rsc.org
Methodologies that can precisely control or account for isotopic scrambling, such as advanced cell-free synthesis systems and sophisticated computational models of metabolism, will enhance the accuracy of quantitative studies. nih.govnih.gov The continued improvement in the sensitivity and resolution of NMR and mass spectrometry will enable the study of increasingly complex biological systems, including very large biomolecules and low-abundance proteins and metabolites. nih.govnih.gov
Emerging techniques like cell-selective labeling will allow researchers to probe the proteomes of specific cell populations within a complex multicellular environment, providing unprecedented insights into cell-cell interactions. springernature.com Furthermore, the integration of multi-omics data with mathematical modeling and artificial intelligence will be essential for interpreting the vast datasets generated by modern high-throughput technologies and for building predictive models of biological systems. nih.govbioscipublisher.com These advancements will undoubtedly open up new avenues of research and lead to a deeper understanding of the fundamental roles of amino acids like asparagine in health and disease.
Q & A
Basic Research Questions
Q. How is L-ASPARAGINE-N-FMOC (13C4,15N2) synthesized and purified for isotopic labeling studies?
- Methodological Answer : The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) using activated coupling reagents. For example, [13C4,15N2]-labeled asparagine is coupled to a resin using HOBt/DCC activation, followed by sequential deprotection and coupling steps. Post-synthesis, the product is cleaved from the resin using acidic cleavage cocktails (e.g., trifluoroacetic acid/water/triisopropylsilane), precipitated, and purified via reverse-phase HPLC (RP-HPLC) with a C18 column. Critical parameters include maintaining anhydrous conditions during coupling and optimizing gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) for high-resolution separation .
Q. What analytical techniques are essential for verifying isotopic enrichment and purity?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., FT-MS or Orbitrap) is used to confirm isotopic incorporation. Key settings include:
- LC : C18 column, 10 ppm mass tolerance, peakwidth = 4–15 seconds.
- MS : Positive ion mode, 3.5 kV spray voltage, 340°C capillary temperature.
Isotopomer analysis should exclude background noise by comparing sample and blank chromatograms. Nuclear magnetic resonance (NMR) (e.g., 13C-NMR) further validates positional isotopic labeling by resolving chemical shifts for 13C4 and 15N2 enrichment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in isotopic enrichment measurements across different analytical platforms?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- LC-MS/MS : Quantify isotopic peaks using extracted ion chromatograms (XICs) with ±10 ppm mass error tolerance.
- Isotope Ratio Mass Spectrometry (IRMS) : Calibrate against certified standards (e.g., VPDB for δ13C, atmospheric N2 for δ15N) and generate linear standard curves (R² ≥ 0.98) with dual-labeled analogs.
- NMR Integration : Compare peak areas of labeled vs. unlabeled carbons/nitrogens.
Discrepancies often arise from ion suppression in LC-MS or incomplete baseline separation in NMR; use internal standards (e.g., [13C4,15N2]asparagine) for normalization .
Q. What strategies optimize the use of L-ASPARAGINE-N-FMOC (13C4,15N2) in metabolic flux analysis (MFA)?
- Methodological Answer : Design pulse-chase experiments where the labeled compound is introduced to cultured cells or tissues. Track isotopic incorporation into downstream metabolites (e.g., aspartate, oxaloacetate) via LC-MS. Key steps:
- Quenching : Rapidly halt metabolism using cold methanol (−40°C).
- Extraction : Use 80% methanol/water for polar metabolites.
- Data Modeling : Apply computational tools (e.g., INCA, OpenFLUX) to estimate flux ratios using isotopomer distributions.
Ensure minimal natural abundance interference by using ≥99% 13C/15N enrichment and correcting for natural isotope abundance in software .
Q. How should researchers handle batch-to-batch variability in isotopic labeling efficiency?
- Methodological Answer :
- Quality Control (QC) : Pre-screen batches via LC-MS and NMR to confirm labeling positions and exclude deuterium/hydrogen exchange artifacts.
- Normalization : Spike a fixed amount of a structurally similar internal standard (e.g., [13C6,15N4]arginine) during sample preparation to correct for extraction efficiency variations.
- Documentation : Report batch-specific QC data (e.g., isotopic purity, solvent residues) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
